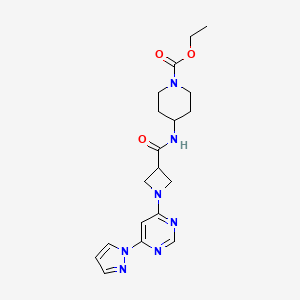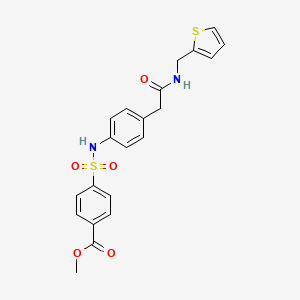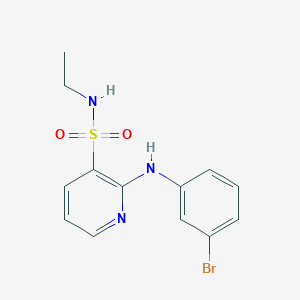![molecular formula C22H27N3O6S2 B2928516 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 475044-27-0](/img/structure/B2928516.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O6S2 and its molecular weight is 493.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing methoxy and benzothiazole moieties, similar to the compound , have been synthesized and studied for their biological activities. Notably, some synthesized bisamides compounds exhibited anti-CMV activities and posed antitumor activity toward PC3 cells in vitro. For example, one compound demonstrated a significant antiproliferation activity to PC3 cells, highlighting the potential application of these compounds in medical research and drug development (Zheng Yuguoa, 2012).
Material Science and OLEDs
In the realm of material science, sulfur-containing ligands have been utilized to synthesize red iridium(iii) complexes with potential applications in organic light-emitting devices (OLEDs). These complexes show high phosphorescence quantum yields, which are crucial for the efficiency of OLEDs. Such applications illustrate the importance of sulfur and benzothiazole derivatives in developing new materials for electronic devices (Ning Su & You‐Xuan Zheng, 2019).
Antimicrobial and Antiviral Research
The development of new sulfonamide inhibitors demonstrates the compound's relevance in antimicrobial and antiviral research. For instance, novel sulfonamides have shown inhibitory activities against various carbonic anhydrase isoenzymes, highlighting the therapeutic potential of benzothiazole-sulfamoyl derivatives in treating diseases or conditions associated with these enzymes (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).
Corrosion Inhibition
In the field of corrosion science, derivatives similar to the compound of interest have been investigated as corrosion inhibitors. For example, compounds with oxadiazole structures have demonstrated excellent performance as corrosion inhibitors for mild steel in sulfuric acid media. Such studies are crucial for developing new materials that can withstand corrosive environments, extending the lifespan of metal-based structures (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S2/c1-4-31-18-6-5-7-19-20(18)23-22(32-19)24-21(26)16-8-10-17(11-9-16)33(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEZKFVOJVNDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
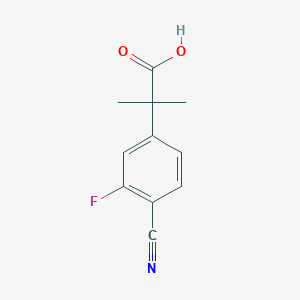

![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)
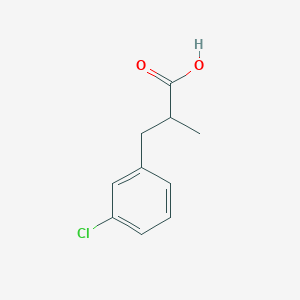
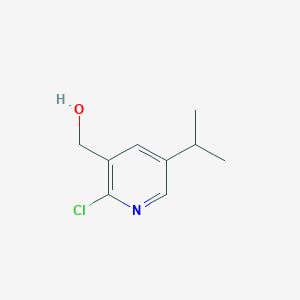
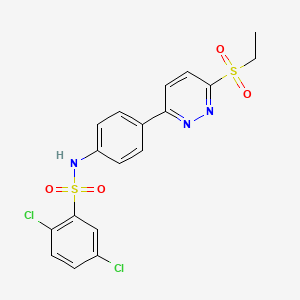
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

